molecular formula C10H11ClO2 B15310204 1-(5-Chloro-2-methoxyphenyl)propan-2-one

1-(5-Chloro-2-methoxyphenyl)propan-2-one

Cat. No.: B15310204
M. Wt: 198.64 g/mol
InChI Key: PTAJQOAMLNICQG-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)propan-2-one (CAS 68597-44-4) is a substituted propanone derivative with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol . It features a methoxy (-OMe) group at the 2-position and a chlorine atom at the 5-position on the aromatic ring, attached to a propan-2-one backbone. This compound is synthesized via palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reactions, yielding a white solid with a 72% efficiency . Its structural confirmation is supported by spectroscopic data (¹H-NMR, ¹³C-NMR) consistent with literature . The compound is classified for industrial use only, with safety guidelines emphasizing restricted handling and medical consultation in case of exposure .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H11ClO2/c1-7(12)5-8-6-9(11)3-4-10(8)13-2/h3-4,6H,5H2,1-2H3

InChI Key

PTAJQOAMLNICQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Chloro-2-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: Formation of 1-(5-chloro-2-methoxyphenyl)propan-2-oic acid.

    Reduction: Formation of 1-(5-chloro-2-methoxyphenyl)propan-2-ol.

    Substitution: Formation of 1-(5-methoxy-2-methoxyphenyl)propan-2-one.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity and subsequent physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(5-Chloro-2-methoxyphenyl)propan-2-one with key analogs, highlighting structural variations, synthesis, and properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Yield Applications/Notes
This compound C₁₀H₁₁ClO₂ 198.65 5-Cl, 2-OMe Pd-catalyzed domino α-arylation/O-arylation 72% Industrial precursor; limited safety data available.
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one C₁₆H₁₂ClI₂O₂ 531.53 5-Cl, 2,3-I₂, 4-OMe Sequential halogenation and arylation - Enhanced steric bulk due to iodine; used in crystallography studies.
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one C₁₀H₈ClF₃O₂ 252.62 5-Cl, 2-OMe, CF₃ Fluorination via trifluoromethylation - Increased lipophilicity; potential pharmaceutical intermediate.
1-(5-Chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2,3-epoxypropane C₁₅H₁₀Cl₂O₃ 309.15 5-Cl, 2-OH, epoxy ring Epoxidation of chalcone with H₂O₂/NaOH - Bioactive epoxy derivatives; explored for antimicrobial properties.
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one C₁₀H₁₀ClN₂O₂ 228.65 Hydrazinylidene, 4-OMe Condensation of hydrazines with ketones - Crystalline solid with intramolecular hydrogen bonding; studied for supramolecular interactions .

Key Structural and Functional Differences

Halogenation Effects: The diiodo analog exhibits increased molecular weight (531.53 g/mol) and steric hindrance, which may reduce reactivity but enhance crystallinity for X-ray studies.

Oxygen-Containing Groups :

  • Replacement of the methoxy group with a hydroxyl group (as in the epoxypropane derivative ) increases hydrogen-bonding capacity, influencing biological activity and crystal packing .

Hybrid Structures :

  • The hydrazinylidene derivative incorporates a nitrogen-rich moiety, enabling coordination chemistry and participation in supramolecular networks .

Spectroscopic and Crystallographic Insights

  • NMR Data : The parent compound’s ¹H-NMR shows aromatic protons at δ 6.8–7.5 ppm, with methoxy singlet at δ 3.8 ppm . Diiodo and trifluoromethyl analogs exhibit downfield shifts due to electron-withdrawing effects .
  • Crystal Packing : The hydrazinylidene derivative forms intramolecular O–H···O bonds, stabilizing planar configurations , whereas halogenated analogs may adopt twisted conformations to minimize steric clashes .

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